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This technical guide provides an in-depth overview of the early research findings on the

efficacy of AMG-509 (xaluritamig), a novel bispecific T-cell engager (BiTE®) antibody construct.

The document details the core mechanism of action, summarizes key preclinical and clinical

data, and outlines the experimental protocols utilized in these foundational studies.

Introduction to AMG-509 (Xaluritamig)
AMG-509, also known as xaluritamig, is an investigational, targeted immunotherapy designed

for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is a bispecific

antibody that concurrently binds to Six-Transmembrane Epithelial Antigen of the Prostate 1

(STEAP1) on prostate cancer cells and the CD3 receptor on T-cells.[1][2] STEAP1 is a

compelling therapeutic target due to its high expression on the surface of prostate cancer cells

and limited expression in normal tissues.[1] The unique 2+1 structural design of xaluritamig,

featuring two STEAP1-binding domains and one CD3-binding domain, enhances its avidity for

tumor cells with high STEAP1 expression, thereby aiming to minimize off-tumor toxicities.[3]

Mechanism of Action: T-Cell Mediated Cytotoxicity
AMG-509's mechanism of action is centered on redirecting a patient's own T-cells to recognize

and eliminate STEAP1-expressing tumor cells.[3] By forming a synapse between the T-cell and

the cancer cell, AMG-509 facilitates T-cell activation, proliferation, and the subsequent release

of cytotoxic granules containing perforin and granzymes.[3] This process leads to the induction
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of apoptosis in the targeted cancer cell.[3] This targeted lysis is independent of the traditional T-

cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex

(MHC), offering a potential therapeutic avenue for tumors that may have downregulated MHC

expression to evade immune surveillance.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://aacrjournals.org/cancerdiscovery/article/14/1/90/732548/AMG-509-Xaluritamig-an-Anti-STEAP1-XmAb-2-1-T-cell
https://aacrjournals.org/cancerdiscovery/article/14/1/90/732548/AMG-509-Xaluritamig-an-Anti-STEAP1-XmAb-2-1-T-cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prostate Cancer Cell T-Cell

STEAP1-Expressing
Prostate Cancer Cell

STEAP1

Tumor Cell Apoptosis

T-Cell

CD3

T-Cell Activation &
Proliferation

Signal Transduction

AMG-509 (Xaluritamig)

Binds to STEAP1 Binds to CD3

Cytokine Release
(IFN-γ, TNF-α)

Granzyme & Perforin
Release

Induces

Click to download full resolution via product page

Diagram 1: AMG-509 Signaling Pathway
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Quantitative Data from Preclinical and Clinical
Studies
In Vitro Efficacy
Preclinical studies have demonstrated the potent and specific T-cell-mediated lysis of STEAP1-

expressing cancer cell lines by AMG-509. The efficacy was shown to be dependent on the level

of STEAP1 expression on the tumor cells.

Cell Line Cancer Type
AMG-509 EC50
(pM)

Reference

Multiple STEAP1-

expressing lines

Prostate, Ewing's

Sarcoma, Gastric,

Melanoma

Median of 18.9 [5]

In Vivo Efficacy
In vivo studies using xenograft models of prostate cancer have shown significant anti-tumor

activity of AMG-509, leading to tumor regression.

Animal Model Tumor Type Treatment Outcome Reference

Xenograft and

syngeneic

mouse models

Prostate Cancer AMG-509
Promotes tumor

regression
[6]

Phase 1 Clinical Trial Efficacy (NCT04221542)
Interim results from the first-in-human Phase 1 study in heavily pre-treated mCRPC patients

have shown encouraging anti-tumor activity.[7][8]
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Efficacy Endpoint Patient Cohort Result Reference

PSA50 Response

Rate (≥50% decline in

PSA)

Combined high and

low dose cohorts

(n=87)

49% [7]

PSA90 Response

Rate (≥90% decline in

PSA)

Combined high and

low dose cohorts

(n=87)

28% [7]

Objective Response

Rate (RECIST)

High dose cohorts

(≥0.75 mg)

41% (Partial

Response)
[1][7]

Median Duration of

Response
- 9.2 months [1][7]

Experimental Protocols
In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC)
Assay
Objective: To determine the potency and specificity of AMG-509 in mediating T-cell killing of

STEAP1-expressing tumor cells.

Methodology:

Cell Lines: STEAP1-expressing human prostate cancer cell lines (e.g., C4-2B-Luc, 22Rv1-

Luc) and STEAP1-negative control cell lines were utilized.[3]

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were

used as effector cells.[3]

Co-culture: Target tumor cells were co-cultured with effector T-cells at a specific effector-to-

target (E:T) ratio (e.g., 10:1).[9]

Treatment: A range of concentrations of AMG-509 was added to the co-culture.

Incubation: The co-culture was incubated for a defined period (e.g., 48-72 hours).[9]
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Cytotoxicity Assessment: Tumor cell viability was assessed using a luciferase-based assay

or other standard cytotoxicity assays.[9]

Data Analysis: The half-maximal effective concentration (EC50) was calculated to determine

the potency of AMG-509.

In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of AMG-509 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

Tumor Implantation: Human prostate cancer cells expressing STEAP1 were subcutaneously

or orthotopically implanted into the mice.

Treatment Initiation: Once tumors reached a specified volume, mice were randomized into

treatment and control groups.

Drug Administration: AMG-509 was administered intravenously at various dose levels and

schedules.[10]

Tumor Growth Monitoring: Tumor volume was measured regularly using calipers or

bioluminescence imaging for luciferase-expressing cells.[10]

Endpoint: The study was concluded when tumors in the control group reached a

predetermined size, and tumor growth inhibition was calculated.
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Diagram 2: General Experimental Workflow
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Conclusion
Early research on AMG-509 (xaluritamig) has demonstrated its potential as a potent and

selective immunotherapy for STEAP1-expressing cancers, particularly metastatic castration-

resistant prostate cancer. The preclinical data show robust T-cell-mediated anti-tumor activity in

both in vitro and in vivo models. Furthermore, initial clinical findings from the Phase 1 trial are

encouraging, with notable PSA and objective responses in a heavily pre-treated patient

population. Further clinical development is ongoing to fully elucidate the therapeutic potential of

AMG-509.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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